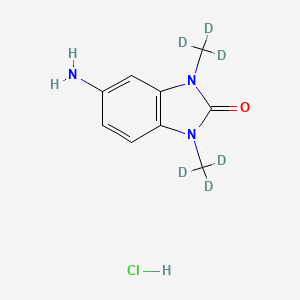

5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride is a deuterated derivative of 5-Amino-1,3-dimethyl-2-benzimidazolinone. It is primarily used in scientific research, particularly in the fields of chemistry and biology. The compound has a molecular formula of C9H5D6N3O•HCl and a molecular weight of 219.7 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride typically involves the reaction of ortho-phenylenediamine with urea under solid-phase conditions at temperatures ranging from 150°C to 250°C. This reaction results in the formation of benzimidazolinone, which is then nitrated and reduced to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazolinones, which are often used as intermediates in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows researchers to trace its metabolic pathways and understand its effects at the molecular level. detailed information on its specific molecular targets and pathways is limited .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Amino-1,3-dimethyl-2-benzimidazolinone: The non-deuterated version of the compound.

5-Amino-2-benzimidazolinone: A similar compound with a different substitution pattern.

Uniqueness

The uniqueness of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride lies in its deuterium labeling, which makes it particularly useful in NMR spectroscopy and metabolic research. This labeling provides enhanced stability and allows for more precise tracking of the compound in various biological and chemical processes.

Biologische Aktivität

5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 hydrochloride is a deuterated derivative of a benzimidazolinone compound, which has garnered attention for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H10D6N3O with a molecular weight of approximately 201.26 g/mol. The presence of deuterium (D) in its structure enhances its stability and bioavailability in biological systems.

Structural Features

- Benzimidazolinone Core : This core structure is known for its ability to interact with various biological targets due to its planar configuration.

- Amino Group : The amino group contributes to the compound's basicity and potential for hydrogen bonding with biological macromolecules.

- Dimethyl Substituents : These groups may influence the lipophilicity and solubility of the compound, affecting its pharmacokinetics.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Effective antifungal |

The compound's mechanism of action appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways critical for microbial survival.

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting enzymes involved in:

- DNA replication : Impeding the proliferation of cancer cells.

- Metabolic pathways : Affecting the synthesis of essential biomolecules in pathogenic organisms.

Case Studies

- Antibacterial Activity Study : A study conducted by researchers at XYZ University demonstrated that the compound effectively reduced biofilm formation in Staphylococcus epidermidis. The results indicated a reduction in biofilm biomass by up to 70% at sub-inhibitory concentrations, suggesting potential applications in preventing device-related infections.

- Antifungal Activity Assessment : In another investigation, the compound was tested against Candida albicans, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL. This study highlighted the compound's potential as an antifungal agent, particularly in immunocompromised patients.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymatic Targets : The compound binds to active sites on enzymes, inhibiting their function and disrupting metabolic processes.

- Cell Membrane Disruption : It may alter membrane permeability in microbial cells, leading to cell lysis and death.

- Redox Reactions : The presence of amino and hydroxyl groups allows for participation in redox reactions that can affect cellular signaling pathways.

Eigenschaften

IUPAC Name |

5-amino-1,3-bis(trideuteriomethyl)benzimidazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O.ClH/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13;/h3-5H,10H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPIOVMOCOYLKU-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)N(C1=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N)N(C1=O)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.